molecular formula C14H17N3O2 B6897714 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6897714
M. Wt: 259.30 g/mol
InChI Key: IZEFUQKPQLOEHV-UHFFFAOYSA-N
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Description

1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring via a methanone bridge. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The benzimidazole ring is known for its biological activity, making this compound a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is unique due to the combination of the benzimidazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-9-10-6-7-17(8-10)14(18)13-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEFUQKPQLOEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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